molecular formula C16H19NOS B2532649 2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone CAS No. 1706276-13-2

2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone

Cat. No. B2532649
CAS RN: 1706276-13-2
M. Wt: 273.39
InChI Key: AKORFSAIKVUXRN-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone is a chemical compound that has been widely studied for its potential therapeutic applications. It is a bicyclic compound that contains both an azabicyclo and a thioether group, which endows it with unique chemical and biological properties. In 2.1]oct-2-en-8-yl)ethanone.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and interesting biological properties. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material containing stereochemical information, alternative strategies directly control stereochemistry during the formation of the bicyclic scaffold .

Monoamine Neurotransmitter Reuptake Inhibition

Novel derivatives of 8-azabicyclo[3.2.1]oct-2-ene have been explored as monoamine neurotransmitter reuptake inhibitors . These compounds hold promise for therapeutic applications related to pain management, anti-inflammatory effects, and other neurological conditions .

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

The compound’s inhibition of NAAA, a cysteine enzyme, has implications for pain therapy and anti-inflammatory effects. Researchers have optimized various derivatives to enhance their activity against NAAA .

Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]octanes

Researchers have achieved the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes via 1,3-dipolar cycloadditions. These optically active compounds are generated using a rhodium(II) complex and a chiral Lewis acid binary system. Such synthetic methodologies contribute to the exploration of novel chemical space .

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c18-16(12-19-11-13-5-2-1-3-6-13)17-14-7-4-8-15(17)10-9-14/h1-7,14-15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKORFSAIKVUXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone

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